molecular formula C13H19NO2 B13052841 (2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL

Cat. No.: B13052841
M. Wt: 221.29 g/mol
InChI Key: ZEPOBESHRGVEEB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

    Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with phenol in the presence of a suitable catalyst to form the cyclopentyloxyphenyl ether.

    Introduction of the amino group: The intermediate is then reacted with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups at the amino or hydroxyl positions.

Scientific Research Applications

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-Amino-2-(2-methoxyphenyl)ethan-1-OL: A structurally similar compound with a methoxy group instead of a cyclopentyloxy group.

    2-Amino-2-(2-ethoxyphenyl)ethan-1-OL: Another similar compound with an ethoxy group.

Uniqueness

(2R)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2R)-2-amino-2-(2-cyclopentyloxyphenyl)ethanol

InChI

InChI=1S/C13H19NO2/c14-12(9-15)11-7-3-4-8-13(11)16-10-5-1-2-6-10/h3-4,7-8,10,12,15H,1-2,5-6,9,14H2/t12-/m0/s1

InChI Key

ZEPOBESHRGVEEB-LBPRGKRZSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC=C2[C@H](CO)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2C(CO)N

Origin of Product

United States

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